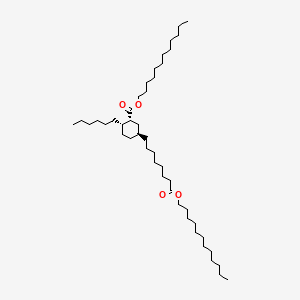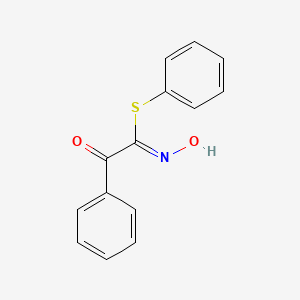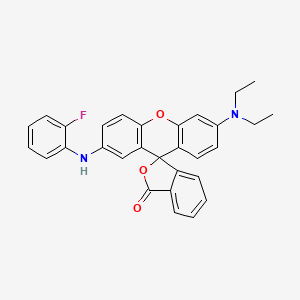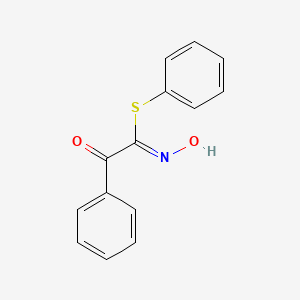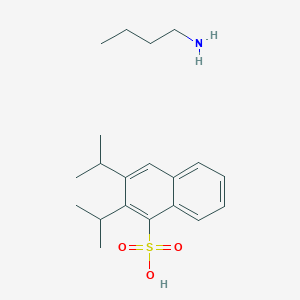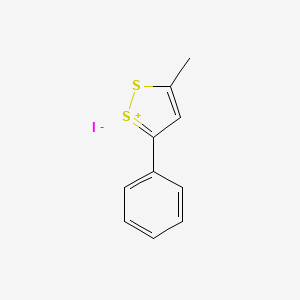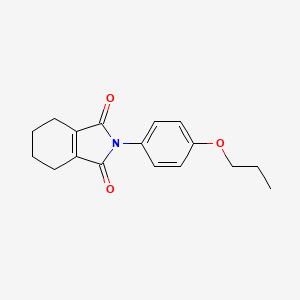
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester is an organophosphorus compound that belongs to the class of phosphorothioates. These compounds are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester typically involves the reaction of 2-fluorophenol with dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives with lower oxidation states.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dimethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions, often in the presence of a catalyst.
Major Products:
Oxidation: Produces phosphorothioic acid derivatives with additional oxygen atoms.
Reduction: Yields phosphorothioic acid derivatives with fewer oxygen atoms.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition occurs through the phosphorylation of the enzyme’s active site, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent disruption of nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.
Comparison with Similar Compounds
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Azamethiphos
- Tolclofos-methyl
Comparison: Phosphorothioic acid, O-(2-fluorophenyl) O,O-dimethyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in agriculture and pharmaceuticals.
Properties
CAS No. |
65340-68-3 |
|---|---|
Molecular Formula |
C8H10FO3PS |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
(2-fluorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10FO3PS/c1-10-13(14,11-2)12-8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
InChI Key |
KXZKMHNVSOCCEK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)OC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




